(2,2,2-Triethoxyethyl)cyclohexane
Overview
Description
(2,2,2-Triethoxyethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a (2,2,2-triethoxyethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-triethoxyethyl)cyclohexane typically involves the reaction of cyclohexane with (2,2,2-triethoxyethyl) halides under specific conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (2,2,2-Triethoxyethyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert this compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy groups, using reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), Lithium aluminum hydride (LiAlH4)
Major Products Formed:
Oxidation: Cyclohexanone derivatives
Reduction: Saturated cyclohexane derivatives
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used
Scientific Research Applications
(2,2,2-Triethoxyethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems owing to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of (2,2,2-triethoxyethyl)cyclohexane involves its interaction with molecular targets through its ethoxy groups. These interactions can lead to the formation of hydrogen bonds or van der Waals forces, influencing the compound’s behavior in different environments. The pathways involved may include the modulation of membrane fluidity or the stabilization of specific molecular conformations.
Comparison with Similar Compounds
Cyclohexane: A simpler analog without the ethoxy substitution.
(2,2,2-Trichloroethyl)cyclohexane: Similar structure but with trichloroethyl substitution instead of triethoxyethyl.
Cyclohexanol: A hydroxyl-substituted analog.
Uniqueness: (2,2,2-Triethoxyethyl)cyclohexane is unique due to its triethoxyethyl group, which imparts distinct chemical properties such as increased solubility in organic solvents and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring amphiphilic compounds.
Properties
IUPAC Name |
2,2,2-triethoxyethylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-4-15-14(16-5-2,17-6-3)12-13-10-8-7-9-11-13/h13H,4-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCOXCUQVCURRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1CCCCC1)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613788 | |
Record name | (2,2,2-Triethoxyethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55844-56-9 | |
Record name | (2,2,2-Triethoxyethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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